molecular formula C13H13N5 B10757267 N-Methyl-1-[4-(9h-Purin-6-Yl)phenyl]methanamine

N-Methyl-1-[4-(9h-Purin-6-Yl)phenyl]methanamine

Cat. No.: B10757267
M. Wt: 239.28 g/mol
InChI Key: VRGSDHJXBVCQEL-UHFFFAOYSA-N
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Description

N-METHYL-1-[4-(9H-PURIN-6-YL)PHENYL]METHANAMINE is a small molecule belonging to the class of organic compounds known as phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. The molecular formula of this compound is C13H13N5, and it has a molecular weight of 239.276 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-1-[4-(9H-PURIN-6-YL)PHENYL]METHANAMINE typically involves the reaction of a purine derivative with a phenylmethylamine derivative under specific conditions. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and more efficient purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-1-[4-(9H-PURIN-6-YL)PHENYL]METHANAMINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a halogenated derivative .

Scientific Research Applications

N-METHYL-1-[4-(9H-PURIN-6-YL)PHENYL]METHANAMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-METHYL-1-[4-(9H-PURIN-6-YL)PHENYL]METHANAMINE involves its interaction with specific molecular targets and pathways. It is known to interact with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha. These interactions can modulate various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

N-METHYL-1-[4-(9H-PURIN-6-YL)PHENYL]METHANAMINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a purine derivative and a phenylmethylamine derivative, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-methyl-1-[4-(7H-purin-6-yl)phenyl]methanamine

InChI

InChI=1S/C13H13N5/c1-14-6-9-2-4-10(5-3-9)11-12-13(17-7-15-11)18-8-16-12/h2-5,7-8,14H,6H2,1H3,(H,15,16,17,18)

InChI Key

VRGSDHJXBVCQEL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3C(=NC=N2)N=CN3

Origin of Product

United States

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